molecular formula C18H20N2O4S B2697939 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 899728-78-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2697939
CAS RN: 899728-78-0
M. Wt: 360.43
InChI Key: XPPOAMCWZYZZGF-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially discovered as a compound that was able to induce the production of tumor necrosis factor-alpha (TNF-α) in mice, which led to the hypothesis that it could have anti-tumor activity in humans. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, as part of the broader class of thiazolidinone derivatives, has been investigated for its potential antimicrobial and antibacterial activities. These compounds, including various thiazolidinone moieties, have shown significant promise against a wide range of bacterial strains. For instance, new coumarin derivatives containing thiazolidinone structures have been synthesized and evaluated for their antibacterial effectiveness, demonstrating notable activity against E. coli, S. aureus, and B. subtilis. This suggests a potential application of such compounds in developing new antibacterial agents (Hamdi et al., 2012). Additionally, thiazolidinone derivatives have been explored for their antimicrobial screening, presenting potential as therapeutic agents against microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Anticancer Activities

Research into thiazolidinone derivatives has also extended into anticancer applications, with certain compounds within this class being synthesized and tested against various cancer cell lines. For example, 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been developed and evaluated for their cytotoxic activity, with some showing appreciable cancer cell growth inhibition. This highlights the potential of thiazolidinone compounds in the search for new anticancer agents (Al-Sanea et al., 2020).

Antioxidant Properties

Thiazolidinone derivatives have also been identified for their antioxidant properties. The antioxidant activity of synthesized coumarins, including N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been studied, showing promising results in comparison to known antioxidants like ascorbic acid. This indicates the potential use of thiazolidinone compounds in developing antioxidant therapies or supplements (Kadhum et al., 2011).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-6-14(7-9-17)12-18(21)19-15-4-2-5-16(13-15)20-10-3-11-25(20,22)23/h2,4-9,13H,3,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPOAMCWZYZZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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